3H-Cyclopenta[B]benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
247-10-9 |
|---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3H-cyclopenta[b][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-6H,7H2 |
InChI Key |
NZMBLYZNBJURLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1OC3=CC=CC=C23 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3h Cyclopenta B Benzofuran and Its Derivatives
Strategies for Core Ring System Construction
The assembly of the fused tricyclic framework of 3H-cyclopenta[b]benzofuran can be achieved through various strategic bond formations, broadly categorized into intramolecular cyclizations, intermolecular annulations, and complex cascade sequences.
Intramolecular cyclization strategies involve the formation of one or more rings from a single, pre-functionalized linear substrate. These methods are powerful for establishing stereocenters and achieving structural complexity efficiently.
One notable approach is the intramolecular double cyclization, which constructs the scaffold in a single pot. For instance, ortho-substituted cinnamaldehydes can undergo a cycle-specific enantioselective Michael addition followed by a benzoin (B196080) condensation to yield the cyclopenta[b]benzofuran core. nih.gov This strategy ensures the desired cis-ring fusion and exo-orientation of substituents. nih.gov Another significant method involves a ring-closing metathesis reaction, which has been effectively used to form the cyclopentane (B165970) portion of the tricyclic framework, providing a key intermediate in the formal synthesis of Beraprost. nih.govsemanticscholar.org Furthermore, metal-mediated intramolecular cyclizations, such as those catalyzed by iron(III) chloride (FeCl₃), can facilitate the direct oxidative C–O bond formation between a side-chain oxygen atom and the benzene (B151609) ring of electron-rich aryl ketones. nih.gov Palladium-catalyzed intramolecular C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers, formed from the addition of phenols to bromoalkynes, also provides a direct route to the benzofuran (B130515) core. organic-chemistry.org
Table 1: Selected Intramolecular Cyclization Methods
| Method | Key Transformation | Catalyst/Reagent | Starting Material | Outcome |
|---|---|---|---|---|
| Double Cyclization | Michael Addition / Benzoin Condensation | Brønsted Base + NHC | ortho-Substituted Cinnamaldehyde | High stereoselectivity, cis-ring fusion nih.gov |
| Ring-Closing Metathesis | Olefin Metathesis | Ruthenium Catalyst | Diene Precursor | Formation of cyclopentane ring nih.govsemanticscholar.org |
| Oxidative Cyclization | C-O Bond Formation | FeCl₃ | Electron-rich Aryl Ketone | Direct construction of benzofuran ring nih.gov |
Intermolecular annulation reactions construct the ring system by joining two or more separate molecular components. A prominent example is the [3+2] cycloaddition strategy. A biomimetic oxidative phenol-enamine formal [3+2] cycloaddition has been developed, which enables an environmentally benign synthesis of the cyclopenta[b]benzofuran scaffold. rsc.orgrsc.org This reaction, catalyzed by hemin (B1673052)/t-BuOOH, demonstrates excellent atom- and step-economy. rsc.org Another approach involves an acid-catalyzed [3+2] cycloaddition followed by an intramolecular nucleophilic addition, which has been used to construct related cyclopenta[b]dihydronaphthofuran scaffolds with high diastereoselectivity. researchgate.net
Cascade and multi-component reactions offer a superior level of synthetic efficiency by forming multiple bonds in a single, uninterrupted sequence, thereby avoiding the isolation of intermediates.
A powerful cascade process for synthesizing the cyclopenta[b]benzofuran scaffold involves a one-pot intramolecular double cyclization, combining an enantioselective Michael addition with a subsequent benzoin condensation. nih.govresearchgate.net This dual catalytic approach streamlines the synthesis, leading to products with excellent stereoselectivities. nih.gov More complex multi-component reactions have also been devised. For example, a one-pot, five-component reaction involving a Ugi-azide multicomponent process coupled with an intramolecular Pd/Cu catalyzed cyclization has been developed to create highly substituted tetrazole-benzofuran hybrids. rsc.org This method achieves high bond-forming efficiency, creating six new bonds in a single operation. rsc.org Additionally, TsOH-catalyzed consecutive biscyclization cascade reactions of specific alcohols with styrylnaphthols have proven effective for building related pharmaceutically important cyclopenta[b]dihydrobenzofuran structures. researchgate.net
Table 2: Comparison of Cascade and Multi-Component Reactions
| Reaction Type | Key Steps | Catalyst System | No. of Components | Bonds Formed |
|---|---|---|---|---|
| Intramolecular Cascade | Michael Addition, Benzoin Condensation | Brønsted Base / NHC | 1 | 2 C-C, 1 C-O |
| Five-Component | Ugi-Azide, Cyclization | Pd/Cu | 5 | 2 C-C, 2 C-N, 1 N-N, 1 C-O rsc.org |
| Biscyclization Cascade | [3+2] Cycloaddition, Nucleophilic Addition | TsOH | 2 | Multiple C-C, C-O |
Catalytic Approaches in this compound Synthesis
Catalysis is central to the modern synthesis of complex molecules, offering pathways that are efficient, selective, and sustainable. Both organocatalysis and metal catalysis have been instrumental in advancing the synthesis of the this compound core.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals while providing high levels of stereocontrol. An exemplary organocatalytic strategy for constructing the cyclopenta[b]benzofuran scaffold combines a Brønsted base (like quinine (B1679958) derivatives) and N-heterocyclic carbene (NHC) catalysis in a one-pot double cyclization. nih.govresearchgate.net This dual system allows for the formation of the tricyclic products in moderate to good yields with excellent stereoselectivities, achieving up to a 19:1 diastereomeric ratio and 96% enantiomeric excess (ee). nih.gov The absolute configuration of the products has been confirmed by X-ray analysis, which also provides insight into the stereoinduction model. nih.gov
Furthermore, structurally divergent syntheses have been developed using sequential catalysis. For instance, a chiral bifunctional squaramide catalyst can be used for the initial reaction, followed by a Lewis base-catalyzed divergent annulation, to produce skeletally different benzofuran derivatives with high diastereo- and enantioselectivities. nih.gov
Table 3: Enantioselective Organocatalytic Synthesis of Cyclopenta[b]benzofurans
| Catalyst System | Reaction Type | Substrate Scope | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Quinine / NHC | Intramolecular Double Cyclization | ortho-Substituted Cinnamaldehydes | Moderate to Good | Up to 19:1 | Up to 96% nih.gov |
| Chiral Squaramide | Sequential Catalysis | Aurone-derived imines and ynones | High | High | Up to 95% nih.gov |
Transition metal catalysis offers a broad range of transformations for C-C and C-O bond formation, crucial for assembling the benzofuran core. nih.gov Palladium-based catalysts are widely employed. For example, a one-pot synthesis of benzofurans can be achieved via Sonogashira cross-coupling of 2-chlorophenols and alkynes, followed by cyclization. organic-chemistry.org Palladium catalysis is also key in tandem reactions, such as a Heck reaction followed by an oxidative cyclization sequence, to build the benzofuran ring. nih.gov
Ruthenium catalysts have been effectively used for ring-closing metathesis to form the five-membered ring of the cyclopenta[b]benzofuran system in a key step toward the synthesis of Beraprost. nih.govsemanticscholar.org Iron catalysis provides another avenue, with FeCl₃ mediating intramolecular cyclizations of aryl ketones. nih.gov A hemin (an iron-containing porphyrin) catalyzed oxidative [3+2] cycloaddition represents a biomimetic approach to the scaffold. rsc.org In multi-component strategies, a combination of palladium and copper catalysts is used to facilitate the final intramolecular cyclization step. rsc.org
Biomimetic and Oxidative Cycloaddition Reactions
Biomimetic synthesis endeavors to replicate nature's synthetic strategies. In the context of this compound synthesis, oxidative cycloaddition reactions represent a significant biomimetic approach. A notable example is the hemin/t-BuOOH-catalyzed oxidative phenol–enamine formal [3+2] cycloaddition. rsc.orgresearchgate.net This method provides an environmentally benign route to the cyclopenta[b]benzofuran framework under sustainable conditions, characterized by excellent atom- and step-economy. rsc.org Mechanistic investigations suggest the reaction proceeds through a two-electron oxidation pathway. rsc.org This strategy is effective for transforming phenols into valuable heterocyclic structures. researchgate.net
The reaction involves the coupling of phenols and cyclic enamines, catalyzed by hemin with tert-butyl hydroperoxide (t-BuOOH) as the oxidant. This process is considered sustainable and aligns with green chemistry principles. rsc.orgresearchgate.net The resulting cyclopenta[b]benzofuran scaffolds are of interest due to their presence in many biologically active compounds. researchgate.net
Table 1: Hemin-Catalyzed Oxidative [3+2] Cycloaddition
| Entry | Phenol Substrate | Enamine Substrate | Yield (%) |
|---|---|---|---|
| 1 | Phenol | 1-morpholinocyclopent-1-ene | 85 |
| 2 | 4-Methoxyphenol | 1-morpholinocyclopent-1-ene | 92 |
| 3 | 4-Chlorophenol | 1-morpholinocyclopent-1-ene | 78 |
| 4 | Phenol | 1-(pyrrolidin-1-yl)cyclopent-1-ene | 81 |
Data is illustrative and based on findings from the synthesis of cyclopenta[b]benzofuran scaffolds via biomimetic oxidative phenol–enamine [3 + 2] cycloaddition. rsc.org
Stereocontrolled Synthesis of this compound Analogues
The biological activity of cyclopenta[b]benzofuran derivatives is often dependent on their stereochemistry. nih.gov Consequently, the development of stereocontrolled synthetic methods is crucial for accessing specific stereoisomers. nih.govresearchgate.net These methods can be broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective Approaches
Diastereoselective synthesis aims to control the relative stereochemistry at multiple newly formed stereocenters. An efficient TsOH-catalyzed consecutive biscyclization cascade reaction of dithioallylic alcohols with 1-styrylnaphthols has been shown to produce cyclopenta[b]dihydronaphthofurans with exclusive diastereoselectivities (>20:1 d.r.). researchgate.net This process involves an acid-catalyzed (3+2) cycloaddition followed by an intramolecular nucleophilic addition. researchgate.net
Another approach involves a divergent pathway using sequential catalysis. A chiral bifunctional squaramide-catalyzed reaction between an aurone-derived α,β-unsaturated imine and a ynone, followed by a Lewis base-catalyzed annulation, can lead to skeletally different benzofuran derivatives in high yields and with high diastereoselectivity. nih.gov In some cases, epimerization contributes to achieving high diastereoselectivity. nih.gov
Enantioselective Methodologies and Absolute Configuration Assignment
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is critical as different enantiomers of a chiral molecule can exhibit distinct biological activities.
A divergent, catalytic asymmetric synthesis has been developed for creating skeletally different benzofuran fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans. nih.gov This methodology employs sequential catalysis involving a chiral bifunctional squaramide catalyst for the initial reaction, followed by a Lewis base for divergent annulation reactions. nih.gov This process yields products with high diastereo- and enantioselectivities. nih.gov For example, various substituted azadienes react to deliver products with high enantiomeric excess (ee), often exceeding 90% ee. nih.gov
The absolute configuration of the synthesized molecules is a critical aspect of stereocontrolled synthesis. X-ray crystallography is a definitive method for this determination. For instance, the absolute configuration of specific benzofuran fused azocine derivatives has been confirmed as (5S, 6S), and related spiro-cyclopentanone benzofurans as (4′S, 5′S) using this technique. nih.gov This allows for the confident assignment of stereochemistry to other analogous products from the same reaction. nih.gov In another example, enantioselective [3+2] photocycloaddition has been used in the total syntheses of (+)-ponapensin and (+)-elliptifoline, allowing for the assignment of their absolute configurations. nih.gov
Table 2: Enantioselective Synthesis of Benzofuran Fused Azocines
| Entry | Azadienes Substituent | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | 2-Naphthyl | 85 | 95 |
| 2 | Methoxy-substituted | 88 | 93 |
| 3 | Bromo-substituted | 90 | 93 |
| 4 | 3,4-disubstituted aryl | 91 | >99 |
| 5 | 2-Naphthyl (on ynone) | 92 | 91 |
Data is illustrative and based on findings from the structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives. nih.gov
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. jddhs.com Key aspects include improving atom economy, using environmentally benign catalysts and solvents, and reducing waste. jddhs.com
The previously mentioned hemin/t-BuOOH-catalyzed oxidative [3+2] cycloaddition is a prime example of a green synthetic method. rsc.org Hemin is a naturally occurring, iron-based catalyst that is non-toxic and sustainable. The reaction conditions are environmentally benign, and the method features high atom- and step-economy, which are core tenets of green chemistry. rsc.orgresearchgate.net Such strategies avoid the use of hazardous chemicals and minimize the generation of waste. jddhs.com The focus on transition-metal-catalyzed C-H bond functionalization also represents a powerful strategy for building carbon-carbon and carbon-heteroatom bonds with great potential for step-economy and environmental sustainability. nih.gov
Chemical Reactivity and Derivatization of the 3h Cyclopenta B Benzofuran Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Core
The reactivity of the 3H-Cyclopenta[B]benzofuran core in substitution reactions is dictated by the electron distribution within the fused ring system. The benzofuran (B130515) portion of the molecule is generally more susceptible to electrophilic attack than the cyclopentane (B165970) ring.
Electrophilic Aromatic Substitution:
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted this compound |
| Bromination | Br₂/FeBr₃ | Bromo-substituted this compound |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-substituted this compound |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | Alkyl-substituted this compound |
Nucleophilic Substitution:
Nucleophilic substitution reactions on the unsubstituted this compound core are less common due to the electron-rich nature of the aromatic system. However, the presence of electron-withdrawing groups or the formation of a leaving group at a suitable position can facilitate nucleophilic attack. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce various substituents onto the scaffold, provided a halide or triflate group is present on the aromatic ring. researchgate.net
Functional Group Interconversions and Modulations
Functional group interconversions are essential for the late-stage diversification of the this compound scaffold. Standard synthetic methodologies can be applied to modify functional groups introduced through substitution reactions or present in the starting materials for the synthesis of the core structure. These transformations allow for the fine-tuning of the physicochemical properties of the resulting derivatives.
Examples of common functional group interconversions include:
Reduction of nitro groups: A nitro group, introduced via electrophilic nitration, can be reduced to an amino group using reagents such as SnCl₂/HCl or catalytic hydrogenation. This amino group can then be further functionalized.
Oxidation of alkyl groups: Alkyl substituents on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like KMnO₄.
Esterification/Amidation of carboxylic acids: Carboxylic acid functionalities can be converted to esters or amides through reaction with alcohols or amines, respectively, often in the presence of a coupling agent.
Hydrolysis of esters and nitriles: Ester and nitrile groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions.
These interconversions are guided by the principles of functional group compatibility and the judicious choice of reagents and reaction conditions to avoid undesired side reactions on the core scaffold. vanderbilt.edu
Ring Transformations and Rearrangement Pathways
While the this compound scaffold is relatively stable, under certain conditions, its constituent rings can undergo transformations and rearrangements. These reactions can lead to the formation of novel heterocyclic systems.
One notable rearrangement involves the transformation of related 2-hydroxychalcones, which can be cyclized to form benzofuran rings. nih.gov This type of reaction, while not a direct rearrangement of the pre-formed scaffold, highlights a synthetic pathway where a rearrangement is a key step in the formation of the benzofuran moiety. Additionally, reports on formal 1,3-furan migrations in related systems suggest the possibility of skeletal rearrangements under specific catalytic conditions. researchgate.net The stability of the this compound ring system generally makes such transformations challenging, often requiring high energy input or specific catalytic activation.
Selective Oxidation and Reduction Chemistry
The selective oxidation and reduction of the this compound scaffold can provide access to a range of derivatives with different oxidation states and functionalities.
Oxidation:
The cyclopentene (B43876) moiety of a partially saturated this compound derivative is susceptible to oxidation. Reagents like osmium tetroxide (OsO₄) can be used for dihydroxylation, while ozonolysis can cleave the double bond to yield carbonyl compounds. The aromatic part of the molecule is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to degradation of the ring system. A study on the oxidation of 3-arylbenzofuran-2(3H)-ones, a closely related structure, demonstrated the conversion to 2-hydroxybenzophenones, indicating a potential oxidative cleavage pathway under specific conditions. nih.gov
Reduction:
Catalytic hydrogenation is a common method for the reduction of the this compound scaffold. Depending on the catalyst and reaction conditions, either the cyclopentene double bond or the furan (B31954) ring can be selectively reduced. For instance, hydrogenation over palladium on carbon (Pd/C) would likely reduce the cyclopentene double bond first. Complete saturation of the heterocyclic system can be achieved under more forcing conditions.
| Transformation | Reagent(s) | Product Type |
| Dihydroxylation | OsO₄, NMO | Diol |
| Oxidative Cleavage | 1. O₃, 2. DMS | Dicarbonyl |
| Hydrogenation | H₂, Pd/C | Tetrahydro-3H-cyclopenta[b]benzofuran |
C-H Functionalization Strategies for Scaffold Diversification
C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic and heterocyclic scaffolds, avoiding the need for pre-functionalized substrates. rsc.org For the this compound system, transition-metal-catalyzed C-H activation offers a direct route to arylation, alkylation, and acylation of the aromatic ring. nih.gov
Palladium and rhodium catalysts are commonly employed for such transformations. nih.gov The regioselectivity of C-H functionalization is often directed by the inherent electronic properties of the scaffold or by the use of a directing group. Given the electron-rich nature of the benzofuran moiety, C-H activation is expected to be feasible at several positions on the aromatic ring. This strategy provides an efficient and atom-economical approach to diversify the this compound core and access novel derivatives. nih.gov
Formation of Hybrid and Fused Systems Incorporating the this compound Unit
The this compound scaffold can serve as a building block for the construction of more complex molecular architectures, including hybrid and fused systems.
Hybrid Systems:
Hybrid molecules can be synthesized by linking the this compound unit to other pharmacophores or molecular entities through a suitable linker. For example, an amino or carboxylic acid functionality on the scaffold can be used to form amide or ester linkages with other bioactive molecules. nih.gov This approach is widely used in drug discovery to create multi-target ligands or to improve the pharmacokinetic properties of a lead compound.
Fused Systems:
The synthesis of fused systems involves the construction of an additional ring onto the this compound core. This can be achieved through various cyclization reactions. For instance, a derivative bearing appropriate functional groups on adjacent positions of the aromatic ring can undergo intramolecular cyclization to form a new fused ring. Palladium-catalyzed tandem C-H functionalization/cyclization strategies have been successfully employed for the synthesis of fused benzofuran derivatives and could be adapted for the this compound system. rsc.orgnih.gov
Spectroscopic and Spectrometric Elucidation of 3h Cyclopenta B Benzofuran Structures
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the constitution and configuration of cyclopenta[b]benzofuran derivatives. nih.gov One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms, respectively. For instance, in structurally modified cyclopenta[b]benzofuran analogues, characteristic signals for aromatic and substituent protons can be readily identified in the ¹H NMR spectrum. nih.gov
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks (J-coupling), while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon pairs. Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in connecting molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons. nih.gov These techniques were essential in assigning the structure of novel cyclopenta[b]benzofuran analogues isolated from Aglaia perviridis. nih.gov
For complex stereochemical challenges, advanced NMR techniques are employed. Nuclear Overhauser Effect (NOE) experiments provide through-space correlations between protons, which are invaluable for determining relative stereochemistry. ipb.pt The magnitude of the NOE enhancement is related to the distance between protons, allowing for the differentiation of stereoisomers. ipb.pt Furthermore, the use of NMR spectroscopy in anisotropic media to measure residual dipolar couplings (RDCs) has become a powerful tool for establishing the constitution and configuration of new cyclopenta[b]benzofuran products. nih.govresearchgate.net Combining experimental RDC data with ab initio ¹³C NMR chemical shift predictions offers a robust method for structural verification, as demonstrated in the stereoselective synthesis of novel cyclopenta[b]benzofuran derivatives. nih.govresearchgate.net Computational methods, such as the DP4 method, which compares experimental and calculated chemical shifts, can assign the correct stereoisomer with high probability.
| Position/Group | ¹H Chemical Shift (δH, ppm) | ¹³C Chemical Shift (δC, ppm) | Key HMBC Correlations |
|---|---|---|---|
| H-2 | 3.95 (1H, dd, J = 14.2, 5.4 Hz) | - | C-Amide (174.2) |
| H-2′, H-6′ | 7.15 (2H, d, J = 8.9 Hz) | - | - |
| H-3′, H-5′ | 6.61 (2H, d, J = 8.9 Hz) | - | - |
| H-2″ to H-6″ | 7.03 (5H, m) | - | - |
| OCH₃-8 | 3.85 (3H, s) | - | - |
| OCH₃-4′ | 3.66 (3H, s) | - | - |
| Amide C=O | - | 174.2 | - |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, molecular formula, and structural features of a molecule. High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization (ESI), is used to determine the accurate mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental composition. For example, a modified cyclopenta[b]benzofuran analogue isolated from Aglaia perviridis showed a sodiated molecular ion peak [M+Na]⁺ at m/z 630.1946 in its HRESIMS spectrum, corresponding to the molecular formula C₃₂H₃₃NO₁₁. nih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) is employed to study the fragmentation pathways of the parent ion. By inducing fragmentation through collision-induced dissociation (CID), characteristic neutral losses and product ions are generated, which serve as structural signatures. nih.gov Studies on related benzofuran (B130515) neolignans have shown that common fragmentation pathways upon CID include the loss of small molecules like methanol (B129727) (MeOH) and carbon monoxide (CO). nih.gov Specific fragment ions can often be associated with distinct structural features within the molecule. For instance, the presence of certain substituents or the nature of the ring fusion can lead to diagnostic ions that help in the structural elucidation of unknown derivatives. nih.gov These experimentally observed fragmentation patterns can be further rationalized and supported by computational chemistry to elucidate the gas-phase fragmentation mechanisms. nih.gov
| Compound Type | Ionization Mode | Molecular Ion (m/z) | Deduced Formula | Common Fragment Ions / Neutral Losses nih.gov |
|---|---|---|---|---|
| Cyclopenta[b]benzofuran Analogue nih.gov | HRESIMS (+) | 630.1946 [M+Na]⁺ | C₃₂H₃₃NO₁₁ | N/A |
| Protonated Benzofuran Neolignans | ESI-CID (+) | [M+H]⁺ | - | [M+H-MeOH]⁺, [M+H-2MeOH]⁺, [M+H-2MeOH-CO]⁺ |
| Protonated Dihydrobenzofuran Neolignans | ESI-CID (+) | [M+H]⁺ | - | [M+H-H₂O]⁺, [M+H-MeOH]⁺, Loss of C₂H₂O |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, and specific functional groups give rise to characteristic absorption or scattering peaks at known frequencies. youtube.com
IR spectroscopy is particularly useful for identifying polar functional groups. In cyclopenta[b]benzofuran derivatives, characteristic IR absorptions include:
Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. libretexts.org
Alkane C-H stretching: Saturated portions of the molecule show strong absorptions from 2960-2850 cm⁻¹. libretexts.org
Carbonyl (C=O) stretching: This is a very strong and sharp absorption in the 1780-1650 cm⁻¹ range, with the exact position being diagnostic of the type of carbonyl group (e.g., ketone, ester, lactone). pressbooks.pub For the related 2(3H)-benzofuranone, a C=O stretching frequency is observed around 1640-1660 cm⁻¹. nih.gov
Aromatic C=C stretching: In-ring vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. fiveable.me
C-O stretching: These absorptions for the ether linkage in the furan (B31954) ring and any alcohol or ester groups are usually found in the 1300-1000 cm⁻¹ range. libretexts.org
Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric bonds. It is particularly effective for identifying C=C and C-C backbone vibrations. A combined analysis of both IR and Raman spectra provides a more complete picture of the molecule's functional groups. For example, a detailed vibrational analysis of 2(3H)-benzofuranone using both techniques allowed for the assignment of fundamental modes and explained a splitting in the carbonyl frequency as a result of Fermi resonance. nih.gov
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) libretexts.orgfiveable.me | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Variable |
| Alkane C-H | Stretching | 2960 - 2850 | Strong |
| Carbonyl C=O | Stretching | 1780 - 1650 | Strong, Sharp |
| Aromatic C=C | Stretching | 1600 - 1450 | Variable |
| Ether C-O | Stretching | 1300 - 1000 | Strong |
Electronic Spectroscopy (UV-Vis, ECD) for Chromophoric and Chiral Information
Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of ultraviolet (UV) or visible light. UV-Vis spectroscopy is used to identify chromophores, which are typically conjugated π-systems within a molecule. The benzofuran core of the 3H-Cyclopenta[b]benzofuran scaffold, with its extended conjugation, acts as a strong chromophore, giving rise to characteristic absorption bands in the UV region. The position (λₘₐₓ) and intensity of these bands can be influenced by the substitution pattern on the aromatic ring and the cyclopentene (B43876) moiety.
For chiral derivatives of this compound, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for obtaining stereochemical information. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative peaks known as Cotton effects, is a unique fingerprint of the molecule's absolute configuration. The absolute configuration of a flexible chiral molecule can be determined by comparing the experimental ECD spectrum with the Boltzmann-averaged spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. mdpi.com This approach has become a reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. mdpi.com
| Spectroscopy Type | Parameter | Typical Value / Observation | Information Obtained |
|---|---|---|---|
| UV-Vis | λₘₐₓ | ~200-400 nm | Presence of conjugated π-systems (chromophores) |
| ECD | Cotton Effect (Δε) | Positive or Negative Peaks | Stereochemistry / Absolute Configuration |
| ECD | λₘₐₓ | Corresponds to UV absorption | Chiral transitions |
X-Ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map and thus determine the exact spatial coordinates of every atom. This provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. The technique has been successfully applied to establish the structure and relative stereochemistry of complex cyclopenta[b]benzofuran natural products, such as rocaglamide (B1679497). rsc.org
For chiral, enantiomerically pure compounds, X-ray crystallography can also be used to determine the absolute configuration. nih.govnih.gov This is achieved by analyzing the anomalous dispersion (or resonant scattering) of X-rays by the atoms in the crystal. thieme-connect.de The differences in the intensities of Friedel pairs of reflections allow for the determination of the true handedness of the molecule. The result is often expressed as the Flack parameter, which should refine to a value close to zero for the correct absolute structure. researchgate.net Recent advancements in methodology have significantly improved the reliability of absolute configuration determination even for molecules containing only light atoms (C, H, N, O). researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1869(3) |
| b (Å) | 18.0636(10) |
| c (Å) | 13.1656(7) |
| β (°) | 96.763(3) |
| Volume (ų) | 1697.28(15) |
| Z | 8 |
| Final R indices [I>2σ(I)] | R₁ = 0.0517, wR₂ = 0.1115 |
Theoretical and Computational Studies of 3h Cyclopenta B Benzofuran
Quantum Chemical Calculations of Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to understanding the electronic nature of the cyclopenta[b]benzofuran scaffold. These methods are used to determine thermodynamic properties, explore aromaticity, and predict molecular behavior.
High-level computational methods are employed to build extensive and reliable databases of thermodynamic properties for various aromatic molecules, which can include bicyclic structures related to cyclopenta[b]benzofuran. rsc.org Methodologies such as the G3 and G4 compound methods are used to derive enthalpies of formation at 0 K through an atomization approach. rsc.org For geometry optimizations and vibrational frequency calculations, density functional theory (DFT) methods like M06-2X with basis sets such as 6-311++G(d,p) are commonly utilized. rsc.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of the cyclopenta[b]benzofuran ring system are critical to its function, particularly in derivatives with stereocenters and bulky substituents. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.
MD simulations can reveal the dynamic interconversion between different conformations, such as the chair and twisted-boat forms that might be adopted by the cyclopentane (B165970) ring moiety. nih.gov These dynamic properties can be essential for understanding the reactivity of small molecules, as a small geometric variation can induce significant changes in molecular dynamic behavior and, consequently, reactivity. nih.gov For complex biomolecular interactions, studying the interdependent motions of multiple flexible loops or domains is a significant computational challenge. nih.gov Enhanced sampling MD simulations can be used to provide detailed information on the conformational behavior of such systems. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing researchers to map out potential energy surfaces, identify intermediates, and characterize transition states. This has been applied to understand the synthesis of the cyclopenta[b]benzofuran scaffold.
One study investigated the conversion of a precursor molecule into a tricyclic cyclopenta[b]benzofuran derivative. comporgchem.com Using the M06/6-31+G** level of theory, a transition state for the reaction was located, with a calculated free energy barrier of a modest 14.5 kcal mol-1. comporgchem.com The geometry of the transition state suggested a conrotatory 4πe– electrocyclization, although it was also noted that the mechanism could be described as a vinylogous Michael addition. comporgchem.com In this proposed mechanism, a diene attacks an enone to form the five-membered carbocycle, creating a tertiary carbocation that is then trapped by an enolate oxygen to form the cyclic ether. comporgchem.com
Another synthetic route, a hemin (B1673052)/t-BuOOH-catalyzed oxidative phenol–enamine formal [3+2] cycloaddition, was developed to create the cyclopenta[b]benzofuran scaffold. rsc.org Mechanistic studies in this work pointed toward the involvement of a two-electron oxidation pathway. rsc.org Such computational investigations are crucial for optimizing reaction conditions and designing new synthetic strategies by providing a detailed, step-by-step view of the reaction pathway.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. This is particularly valuable for complex molecules where experimental assignment of stereochemistry can be challenging. By comparing calculated spectroscopic parameters with experimental data, the correct constitution and configuration of a newly synthesized molecule can be firmly established. nih.gov
In the structural elucidation of stereoisomers of a cyclopenta[b]benzofuran derivative, researchers computed the ¹³C NMR chemical shifts for four possible stereoisomers. comporgchem.com The calculations were performed at the OPBE/pcS-1 level of theory, a basis set suggested for computing chemical shifts. comporgchem.com The calculated shifts for one isomer, 4d , showed the smallest root mean squared error when compared with the experimental values, allowing for its structural assignment. comporgchem.com
To further solidify the assignment, the DP4 method was utilized. This probabilistic method compares the set of calculated NMR shifts for each possible isomer with the experimental spectrum to determine the most likely structure. comporgchem.com The DP4 analysis concluded that isomer 4d matched the experimental data with 100% probability. comporgchem.com This combined approach of ab initio ¹³C NMR chemical shift prediction and DP4 analysis provides a powerful and reliable method for the structural and stereochemical characterization of complex cyclopenta[b]benzofuran derivatives. nih.govresearchgate.net
Structure-Property Relationships from a Computational Perspective
Understanding the relationship between the chemical structure of cyclopenta[b]benzofuran derivatives and their biological properties is key to designing new therapeutic agents. Computational studies play a vital role in elucidating these structure-activity relationships (SAR). nih.gov
Derivatives of cyclopenta[b]benzofuran, such as rocaglamide (B1679497) and silvestrol (B610840), have shown significant biological activity, including insecticidal and potential anticancer properties. researchgate.net The cyclopenta[b]tetrahydrobenzofuran core is considered an essential structural requirement for the pronounced biological activity of these compounds, known as flavaglines. researchgate.net Computational models can help explain why certain structural features are critical. For instance, SAR studies have found that substitutions at specific positions on the benzofuran (B130515) core are crucial determinants of cytotoxic activity. nih.gov
Computational approaches can be used to model the interaction of these compounds with their biological targets. Silvestrol, for example, has been identified as an inhibitor of the eukaryotic initiation factor 4A (eIF4A), an important target in cancer therapy. researchgate.net By simulating the docking of different cyclopenta[b]benzofuran analogues into the binding site of a protein like eIF4A, researchers can predict which structural modifications might enhance binding affinity and, therefore, biological activity. These computational insights contribute to a deeper understanding of the SAR of flavaglines and guide the rational design of new, more potent analogues for therapeutic use. nih.gov
Role of 3h Cyclopenta B Benzofuran in Natural Product Chemistry and Advanced Organic Synthesis
Occurrence and Isolation of Natural Products Containing the Cyclopenta[b]benzofuran Core (e.g., Flavaglines)
The 3H-cyclopenta[b]benzofuran nucleus is the defining structural feature of a family of natural products known as flavaglines, or rocaglamides. osmarks.net These compounds are predominantly found in plants belonging to the Aglaia genus of the Meliaceae family, which are native to Southeast Asia. nih.gov The first member of this class, rocaglamide (B1679497), was isolated in 1982 from Aglaia elliptifolia and was identified based on its antileukemic properties. osmarks.netnih.gov
Since this initial discovery, extensive phytochemical investigations of over 30 Aglaia species have led to the isolation and characterization of more than 100 naturally occurring flavagline derivatives. nih.govresearchgate.net These compounds are considered characteristic secondary metabolites of the Aglaia genus. nih.gov Flavaglines are biogenetically proposed to derive from the coupling of a flavonoid unit with a cinnamic acid moiety. nih.gov
The isolation process for these compounds typically involves bioassay-guided fractionation. Plant material, such as the leaves, twigs, fruits, or roots, is extracted with solvents like methanol (B129727). nih.govnih.gov The resulting crude extract is then partitioned between different solvents (e.g., chloroform (B151607) and water) to separate compounds based on polarity. nih.gov These fractions are further purified using chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to yield the pure cyclopenta[b]benzofuran-containing natural products. nih.govnih.gov
Below is a table of representative natural products featuring the cyclopenta[b]benzofuran core and their natural sources.
| Natural Product | Natural Source (Genus Aglaia) |
| Rocaglamide | A. elliptifolia, A. formosana |
| Silvestrol (B610840) | A. foveolata, A. stellatopilosa, A. perviridis |
| Didesmethylrocaglamide | Aglaia species |
| Aglaiformosanin | A. formosana |
| Rocaglaol | A. perviridis |
This table is generated based on data from provided search results. nih.govnih.govnih.govnih.gov
Total Synthesis and Semisynthesis Strategies for Complex this compound-Containing Natural Products
The structural complexity and potent biological activity of natural products containing the this compound core have made them attractive targets for total synthesis. osmarks.net Organic chemists have developed various strategies to construct this intricate framework, which features a fused three-ring system with multiple stereocenters.
One prominent approach involves biomimetic synthesis pathways. For instance, a hemin (B1673052)/t-BuOOH-catalyzed oxidative phenol-enamine formal [3+2] cycloaddition has been developed to construct the cyclopenta[b]benzofuran scaffold. rsc.orgrsc.org This method mimics the proposed biosynthetic origin of flavaglines and allows for the efficient assembly of the core structure under environmentally benign conditions. rsc.org Other synthetic routes have utilized reactions such as the intramolecular cyclization of 1,3-dicarbonyl compounds with unsaturated aldehydes. nih.gov
The total synthesis of several complex flavaglines has been successfully accomplished. In 1990, an enantioselective total synthesis of rocaglamide was reported, which confirmed the absolute configuration of the natural product. osmarks.net The total synthesis of other highly potent members of the family, such as silvestrol, which contains an additional complex dioxanyl ring, has also been achieved by multiple research groups. nih.gov These synthetic endeavors are significant as they provide access to larger quantities of these rare natural products for biological evaluation and open avenues for structural modification. uni-heidelberg.de
Semisynthesis represents an alternative strategy, where a naturally isolated, abundant flavagline is used as a starting material for chemical modification. elsevierpure.com This approach is often more efficient for producing a range of analogues for structure-activity relationship (SAR) studies, as it bypasses the lengthy process of building the complex core from simple starting materials. elsevierpure.com
Development of this compound as a Privileged Scaffold in Organic Synthesis
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a basis for the development of a variety of bioactive compounds. The this compound core, and the broader benzofuran (B130515) motif, are widely recognized as privileged structures. researchgate.nettaylorandfrancis.com
The reasons for this designation are manifold:
Structural Rigidity and Complexity: The fused, three-dimensional architecture of the cyclopenta[b]benzofuran scaffold provides a well-defined orientation for its substituents, which can facilitate specific and high-affinity interactions with biological macromolecules like proteins and enzymes.
Natural Precedent: Its frequent occurrence in a large family of natural products with a wide spectrum of potent biological activities—including anticancer, insecticidal, antiviral, and anti-inflammatory properties—demonstrates its evolutionary selection for biological relevance. osmarks.netnih.govunivie.ac.at
Synthetic Accessibility: The development of robust synthetic methods to access this core allows chemists to systematically modify its structure, decorating it with various functional groups to modulate its biological activity and target specificity. researchgate.net
The recognition of this scaffold as privileged has encouraged its use as a template for designing new therapeutic agents that go beyond the scope of the original natural products. researchgate.net
Application as a Building Block for the Construction of Diverse Chemical Libraries
Building upon its status as a privileged scaffold, the this compound core serves as an excellent starting point for the construction of diverse chemical libraries. A chemical library is a collection of structurally related compounds that are synthesized and screened for biological activity against various targets, a key process in modern drug discovery.
Synthetic methodologies that are amenable to variation and can be applied to a wide range of substrates are particularly useful for library synthesis. organic-chemistry.org The development of one-pot synthetic protocols and modular approaches to the cyclopenta[b]benzofuran skeleton allows for the efficient generation of numerous analogues. researchgate.netorganic-chemistry.org By varying the substituents on the aromatic rings and the cyclopentane (B165970) portion of the molecule, chemists can systematically explore the chemical space around the core scaffold.
These libraries of novel cyclopenta[b]benzofuran derivatives can then be subjected to high-throughput screening to identify compounds with novel or improved biological activities. This strategy accelerates the discovery of new drug leads by exploring the structure-activity relationships within a focused set of compounds based on a proven bioactive framework. mdpi.com
Design and Synthesis of Structurally Modified Analogues for Chemical Tools
Beyond the pursuit of new therapeutic agents, the design and synthesis of structurally modified analogues of natural 3H-cyclopenta[b]benzofurans are crucial for creating "chemical tools." These are specifically designed molecules that help researchers investigate biological pathways and validate drug targets.
For example, flavaglines are known to exert some of their anticancer effects by targeting the translation initiation factor eIF4A. nih.govunivie.ac.at To study this interaction in more detail, chemists synthesize simplified or modified analogues that retain the ability to bind to the target but may have altered properties, such as increased stability, solubility, or the inclusion of a fluorescent tag or a reactive group for covalent labeling.
The synthesis of new derivatives, such as halogenated compounds or analogues with modified side chains, allows for a detailed exploration of the structure-activity relationship (SAR). mdpi.com This helps to identify which parts of the molecule are essential for its biological effect. For instance, studies on synthetic flavaglines like IMD-1 and IMD-3 have helped to characterize their anticancer properties and mechanisms of action. uni-heidelberg.de Research into silvestrol analogues has provided insights into the structural requirements for cytotoxicity against cancer cells. nih.gov
The table below presents examples of how structural modifications can be used to create chemical tools or probe biological activity.
| Modification Strategy | Purpose / Finding |
| Synthesis of halogenated derivatives | To investigate how the introduction of bromine atoms affects cytotoxicity in cancer cell lines. mdpi.com |
| Creation of simplified synthetic analogues (e.g., IMD-3) | To analyze the fundamental mechanisms of action and evaluate efficacy in vitro and in vivo. uni-heidelberg.de |
| Modification of the dioxanyl ring in silvestrol analogues | To understand the structural requirements for potent cytotoxic activity against cancer cells. nih.gov |
| Development of aminosilvestrol antibody-drug conjugates (ADCs) | To create targeted therapies that specifically deliver the cytotoxic agent to malignant B-cells. nih.gov |
This table is generated based on data from provided search results.
Through these targeted synthetic efforts, the this compound scaffold continues to be a rich source of both potential therapeutics and sophisticated tools for chemical biology.
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The demand for environmentally friendly and efficient chemical processes has spurred the development of innovative synthetic methods for constructing the 3H-cyclopenta[b]benzofuran core. Future research will likely focus on expanding upon these green and sustainable approaches.
One promising strategy involves biomimetic oxidative phenol-enamine [3+2] cycloaddition . A hemin (B1673052)/t-BuOOH-catalyzed approach has been developed, offering an environmentally benign synthesis of cyclopenta[b]benzofuran scaffolds with excellent atom- and step-economy researchgate.netrsc.org. This method points towards a two-electron oxidation pathway and highlights the potential of biocatalysis in generating these complex structures.
Organocatalysis presents another key area for sustainable synthesis. An enantioselective organocatalytic strategy that combines a Brønsted base and an N-heterocyclic carbene (NHC) catalyst has been successfully employed for the construction of the cyclopenta[b]benzofuran scaffold researchgate.net. This one-pot, intramolecular double cyclization demonstrates the power of organocatalysis in achieving high stereoselectivity.
Furthermore, the exploration of flow chemistry and electrochemical methods for the synthesis of benzofuran (B130515) derivatives offers significant advantages in terms of safety, scalability, and reduced waste. These techniques allow for precise control over reaction parameters, leading to higher yields and purer products. The application of these modern synthetic tools to the specific construction of the this compound framework is a burgeoning area of investigation.
Below is a table summarizing some of the novel and sustainable synthetic approaches:
| Synthetic Methodology | Key Features | Catalyst/Reagent | Sustainability Aspect |
| Biomimetic Oxidative Cycloaddition | Environmentally benign, excellent atom- and step-economy. | Hemin/t-BuOOH | Use of a biocatalyst, sustainable reaction conditions. researchgate.netrsc.org |
| Organocatalytic Intramolecular Double Cyclization | Enantioselective, one-pot synthesis. | Brønsted base and N-heterocyclic carbene (NHC) | Metal-free catalysis. researchgate.net |
| Flow Chemistry | Improved safety, scalability, and process control. | Various | Reduced solvent usage, energy efficiency. |
| Electrochemical Synthesis | Avoids harsh reagents, potential for milder reaction conditions. | Electrode potential | Reduced waste, potential for reagentless synthesis. |
Exploration of Uncharted Reactivity Profiles
While the synthesis of this compound derivatives has been a primary focus, a deeper understanding of their intrinsic reactivity is crucial for their application. Future research will delve into previously unexplored reaction pathways of this heterocyclic system.
The benzofuran core is known to participate in various reactions, including cycloadditions, ring-opening reactions, and electrophilic substitutions. For instance, photochemical cycloaddition on the C-2=C-3 double bond of benzofurans has been reported nih.gov. The fusion of the cyclopentane (B165970) ring in the this compound system can be expected to modulate the electronic properties and steric accessibility of the benzofuran moiety, leading to unique reactivity.
Ring-opening reactions of the benzofuran ring can provide access to highly functionalized cyclopentenone derivatives, as demonstrated in an acid-catalyzed cascade process rsc.org. Investigating similar ring-opening strategies for this compound could yield novel molecular scaffolds.
Electrophilic aromatic substitution on the benzofuran ring typically occurs at the C3 position due to higher electron density acs.orgnih.gov. The influence of the fused cyclopentane ring on the regioselectivity of such substitutions in the this compound system warrants further investigation. Computational studies, such as Density Functional Theory (DFT), can be employed to predict the most reactive sites for electrophilic attack.
The potential for cycloaddition reactions , such as [4+2] and [4+4] cycloadditions, using the furan (B31954) moiety as a diene or dienophile, also presents an exciting avenue for constructing more complex polycyclic systems polyu.edu.hk.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
To fully comprehend the structure-function relationships of this compound derivatives, it is essential to study their dynamic behavior in solution. Advanced spectroscopic techniques offer powerful tools to probe these processes at a molecular level.
Time-resolved spectroscopy , including femtosecond transient absorption (fs-TA) and nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy, can be employed to investigate the dynamics of excited states and reactive intermediates polyu.edu.hkwikipedia.org. These techniques can provide invaluable insights into photochemical reactions and deactivation pathways of this compound derivatives. For example, studies on benzoin (B196080) diethyl phosphate have elucidated solvent-dependent photo-deprotection pathways leading to benzofuran products on nanosecond and even femtosecond timescales polyu.edu.hk.
Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal for characterizing the three-dimensional structure and conformational dynamics of these molecules in solution. Methods like the use of aligned media to measure residual dipolar couplings (RDCs) can provide precise information on molecular shape and stereochemistry. Furthermore, NMR techniques such as relaxation dispersion and chemical exchange saturation transfer (CEST) can be used to study conformational exchange processes that are crucial for biological activity and receptor binding nih.govnih.gov. The combination of experimental NMR data with computational methods, such as DFT calculations of chemical shifts, can provide a comprehensive understanding of the conformational ensembles of these flexible molecules ethz.chmdpi.com.
Mass spectrometry (MS) , particularly when coupled with techniques like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful tool for identifying and characterizing reaction intermediates rsc.orgresearchgate.netpurdue.edursc.org. In-situ ESI-MS analysis can be used to monitor reaction mechanisms in real-time, providing direct evidence for the involvement of transient species rsc.org. Advanced MS techniques can also be applied to study non-covalent interactions, which is crucial for understanding the binding of these molecules to biological targets chemrxiv.org.
Integration of Artificial Intelligence and Machine Learning in Computational Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new this compound derivatives. These computational tools can accelerate the design-make-test-analyze cycle significantly.
Machine learning models can be trained to predict the physicochemical and biological properties of virtual this compound derivatives. This allows for the in silico screening of large compound libraries to identify candidates with desired characteristics, such as high binding affinity to a specific biological target or favorable pharmacokinetic profiles. High-throughput screening data can be used to train these models to prioritize compounds for synthesis and experimental testing nih.govnih.govbenthamscience.comresearchgate.netrsc.org.
Computational design and molecular docking studies can be used to design new benzofuran hybrids with specific biological activities researchgate.net. By understanding the interactions between the this compound scaffold and its biological targets, researchers can rationally design new molecules with improved potency and selectivity.
Expanding the Chemical Space of this compound Derivatives for Functional Materials and Chemical Tools
Beyond their well-documented biological activities, derivatives of this compound hold promise for applications in materials science and chemical biology.
A significant number of natural and synthetic cyclopenta[b]benzofurans have demonstrated potent cytotoxic activity against various cancer cell lines researchgate.netrsc.orgnih.govnih.govingentaconnect.comnih.gov. Future research will focus on elucidating their precise mechanisms of action and developing more potent and selective anticancer agents. Some derivatives have also been identified as having antiviral properties , highlighting their potential as broad-spectrum therapeutic agents.
The unique photophysical properties of the benzofuran ring system make it an attractive scaffold for the development of fluorescent probes researchgate.net. By functionalizing the this compound core with appropriate fluorophores and recognition elements, it is possible to create chemical tools for imaging and sensing specific biological analytes or processes. For instance, benzofuran-based fluorescent probes have been developed for the detection of hydrogen polysulfide.
The development of this compound derivatives for applications in organic electronics is another exciting frontier. The conjugated π-system of the benzofuran moiety suggests potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Tailoring the electronic properties of the scaffold through synthetic modification could lead to the development of novel high-performance organic materials.
The table below summarizes the potential applications of this compound derivatives:
| Application Area | Potential Use | Key Properties |
| Medicinal Chemistry | Anticancer agents, antiviral agents. | Cytotoxicity, inhibition of viral replication. researchgate.netrsc.orgnih.govnih.govingentaconnect.comnih.gov |
| Chemical Biology | Fluorescent probes for bioimaging and sensing. | Intrinsic fluorescence, ability to be functionalized. researchgate.net |
| Materials Science | Organic electronics (OLEDs, OFETs, OPVs). | Conjugated π-system, tunable electronic properties. |
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 3H-Cyclopenta[B]benzofuran, and how do they differ in complexity?
- Methodological Answer: Traditional synthesis involves multi-step approaches, such as cyclization of ortho-substituted precursors or coupling reactions. For example, cyclopenta[b]benzofuran scaffolds can be assembled via cycloaddition or acid-catalyzed ring closure of benzofuran intermediates . Advanced one-pot strategies, such as organocatalytic intramolecular double C–H activation, offer improved efficiency by constructing fused rings in a single step, reducing time and cost . Researchers should evaluate reaction conditions (e.g., catalyst choice, solvent) to optimize yields for specific analogs.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer: High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/MS) is widely used for detecting trace impurities and quantifying compound purity . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while X-ray crystallography resolves stereochemistry. For biological samples, immunoassay techniques or ³²P post-labeling can identify macromolecular adducts . Ensure methods are validated for precision and sensitivity, particularly when analyzing environmental matrices like soil or water .
Q. How can researchers address contradictions in reported bioactivity data for benzofuran derivatives?
- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized compounds. Standardize protocols using controls like nesbuvir (a clinically tested benzofuran) for benchmarking . Reproduce studies under controlled conditions (e.g., fixed pH, temperature) and employ orthogonal assays (e.g., enzymatic inhibition vs. cell-based luciferase) to validate bioactivity .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives?
- Methodological Answer: Organocatalytic methods using chiral catalysts (e.g., thiourea-based) achieve enantioselectivity by directing intramolecular C–H bond formation. For example, asymmetric cyclization of ortho-substituted benzofurans with aldehydes can yield >90% enantiomeric excess (ee) . Computational modeling (DFT) aids in predicting transition states to refine catalyst design .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound analogs?
- Methodological Answer: Focus on substituents at key positions (C-2/C-3) to modulate activity. For HCV NS5B inhibition, bulky groups at C-2 enhance potency by occupying hydrophobic pockets, while polar groups at C-3 improve solubility . High-throughput screening (HTS) of 45-compound libraries identified analogs with EC₅₀ < 100 nM and selectivity indices >371-fold . Pair SAR with molecular docking to prioritize synthetic targets .
Q. What computational approaches predict the binding affinity of this compound derivatives to target proteins?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) models interactions between benzofuran scaffolds and active sites, such as the phosphotyrosine-binding pocket of YopH phosphatase . Free-energy perturbation (FEP) calculations refine binding predictions, while QSAR models correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .
Q. How can synthetic yields of this compound be improved without compromising enantiopurity?
- Methodological Answer: Optimize catalyst loading (e.g., 5–10 mol% organocatalyst) and solvent polarity (e.g., DMF vs. THF) to balance reaction rate and stereocontrol . Continuous-flow systems enhance reproducibility for scale-up. Monitor intermediates via LC-MS to identify side reactions (e.g., over-oxidation) .
Q. What role do substituents on the benzofuran ring play in modulating biological activity?
- Methodological Answer: C-2 substituents (e.g., acetyl, methoxy) enhance antiviral activity by increasing hydrophobic interactions, while C-3 hydroxyl groups improve antioxidant capacity via radical scavenging . Substituents on the phenyl ring (e.g., nitro, amino) influence electronic effects, altering metabolic stability. For example, 3-{[(2-hydroxyphenyl)carbonyl]amino} derivatives show dual activity as enzyme inhibitors and fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
